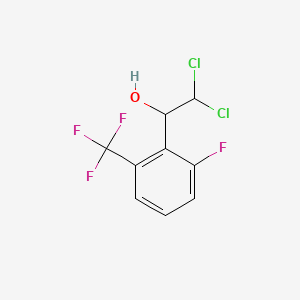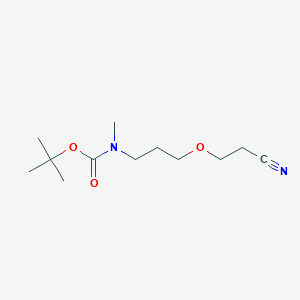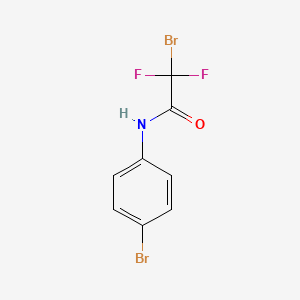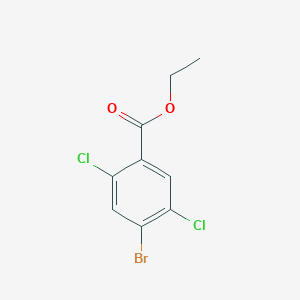
2,2-Dichloro-1-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-1-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol is a chemical compound with the molecular formula C9H6Cl2F4O It is characterized by the presence of dichloro, fluoro, and trifluoromethyl groups attached to a phenyl ring, along with an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-fluoro-6-(trifluoromethyl)benzaldehyde with chloroform in the presence of a base, followed by reduction to yield the desired product . The reaction conditions often include the use of solvents such as methanol, ethanol, or acetone, and the reactions are typically carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also incorporate advanced purification techniques such as chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-1-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, reduction may produce different alcohols, and substitution reactions can result in various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-1-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism by which 2,2-Dichloro-1-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups like fluoro and trifluoromethyl can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes or cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dichloro-1-(2-(trifluoromethyl)phenyl)ethanol
- 1-(2,6-Dichloro-3-fluorophenyl)ethanol
- 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole
Uniqueness
2,2-Dichloro-1-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol is unique due to the combination of dichloro, fluoro, and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for various applications compared to similar compounds.
Eigenschaften
Molekularformel |
C9H6Cl2F4O |
|---|---|
Molekulargewicht |
277.04 g/mol |
IUPAC-Name |
2,2-dichloro-1-[2-fluoro-6-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H6Cl2F4O/c10-8(11)7(16)6-4(9(13,14)15)2-1-3-5(6)12/h1-3,7-8,16H |
InChI-Schlüssel |
DSKHRBNXAQULRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C(C(Cl)Cl)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[1.1.1]pentane-1,2-dicarboxylate](/img/structure/B14021728.png)







![(1R)-2,2,2-trideuterio-1-[3-(difluoromethyl)-2-fluoro-phenyl]ethanamine;hydrochloride](/img/structure/B14021771.png)



![1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14021797.png)
